

# A Technical Guide to the Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate

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## Compound of Interest

Compound Name:	Methyl 2-(1-aminocyclohexyl)acetate
Cat. No.:	B060983

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## Introduction

**Methyl 2-(1-aminocyclohexyl)acetate** is a small organic molecule of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectroscopic data for this compound.

It is important to note that while predicted data for **Methyl 2-(1-aminocyclohexyl)acetate** is available, comprehensive experimental spectra are not readily found in public databases. Therefore, this guide also includes data for the closely related structural isomer, Methyl 2-(1-(aminomethyl)cyclohexyl)acetate, also known as Gabapentin methyl ester, to provide a valuable comparative reference for researchers.

## Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For **Methyl 2-(1-aminocyclohexyl)acetate**, with a

molecular formula of  $C_9H_{17}NO_2$ , the expected monoisotopic mass is approximately 171.12593 Da. The following table summarizes the predicted m/z values for various adducts that may be observed in an electrospray ionization (ESI) mass spectrum.[\[1\]](#)

Adduct	Predicted m/z
$[M+H]^+$	172.13321
$[M+Na]^+$	194.11515
$[M+K]^+$	210.08909
$[M+NH_4]^+$	189.15975
$[M-H]^-$	170.11865
$[M+HCOO]^-$	216.12413
$[M+CH_3COO]^-$	230.13978

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Methyl 2-(1-aminocyclohexyl)acetate** is expected to show characteristic absorption bands for its amine, ester, and aliphatic moieties.

Wavenumber Range (cm <sup>-1</sup> )	Functional Group & Vibration	Description of Expected Signal
3400-3250	N-H Stretch (Amine)	A medium to weak, sharp peak (or a doublet for a primary amine) is expected.
2960-2850	C-H Stretch (Aliphatic)	Strong, sharp peaks corresponding to the stretching of C-H bonds in the cyclohexane ring and methyl group.
1750-1735	C=O Stretch (Ester)	A strong, sharp absorption band, which is highly characteristic of the carbonyl group in the ester. <sup>[2]</sup>
1250-1230	C-O Stretch (Ester)	A strong, sharp peak corresponding to the C-O single bond stretch of the ester group. <sup>[2]</sup>
1650-1580	N-H Bend (Amine)	A medium intensity, broad band resulting from the bending vibration of the N-H bonds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Due to the lack of direct experimental data for **Methyl 2-(1-aminocyclohexyl)acetate**, the following tables provide predicted chemical shifts based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum will show signals for the protons of the cyclohexane ring, the methylene group adjacent to the ester, the methyl group of the ester, and the amine protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.7	Singlet	3H	-OCH <sub>3</sub>
~ 2.3	Singlet	2H	-CH <sub>2</sub> -COO-
1.2 - 1.6	Multiplet	10H	Cyclohexane ring protons
Variable (broad)	Singlet	2H	-NH <sub>2</sub>

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 173	C=O (Ester)
~ 58	Quaternary Carbon (C-NH <sub>2</sub> )
~ 52	-OCH <sub>3</sub>
~ 45	-CH <sub>2</sub> -COO-
~ 35	Cyclohexane ring carbons ( $\alpha$ to quaternary C)
~ 25	Cyclohexane ring carbon ( $\gamma$ to quaternary C)
~ 22	Cyclohexane ring carbons ( $\beta$ to quaternary C)

## Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a small organic molecule like **Methyl 2-(1-aminocyclohexyl)acetate**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve 5-25 mg of the sample for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR in approximately 0.6-1.0 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.[5]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.[6] The magnetic field homogeneity is optimized by a process called "shimming".
- Data Acquisition: For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

## IR Spectroscopy (FT-IR)

A common and convenient method for solid samples is using an Attenuated Total Reflectance (ATR) accessory.[7]

- Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
- Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.[8] Apply consistent pressure with the built-in press to ensure good contact between the sample and the crystal surface.[7]
- Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .[8] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[8]
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (ESI-MS)

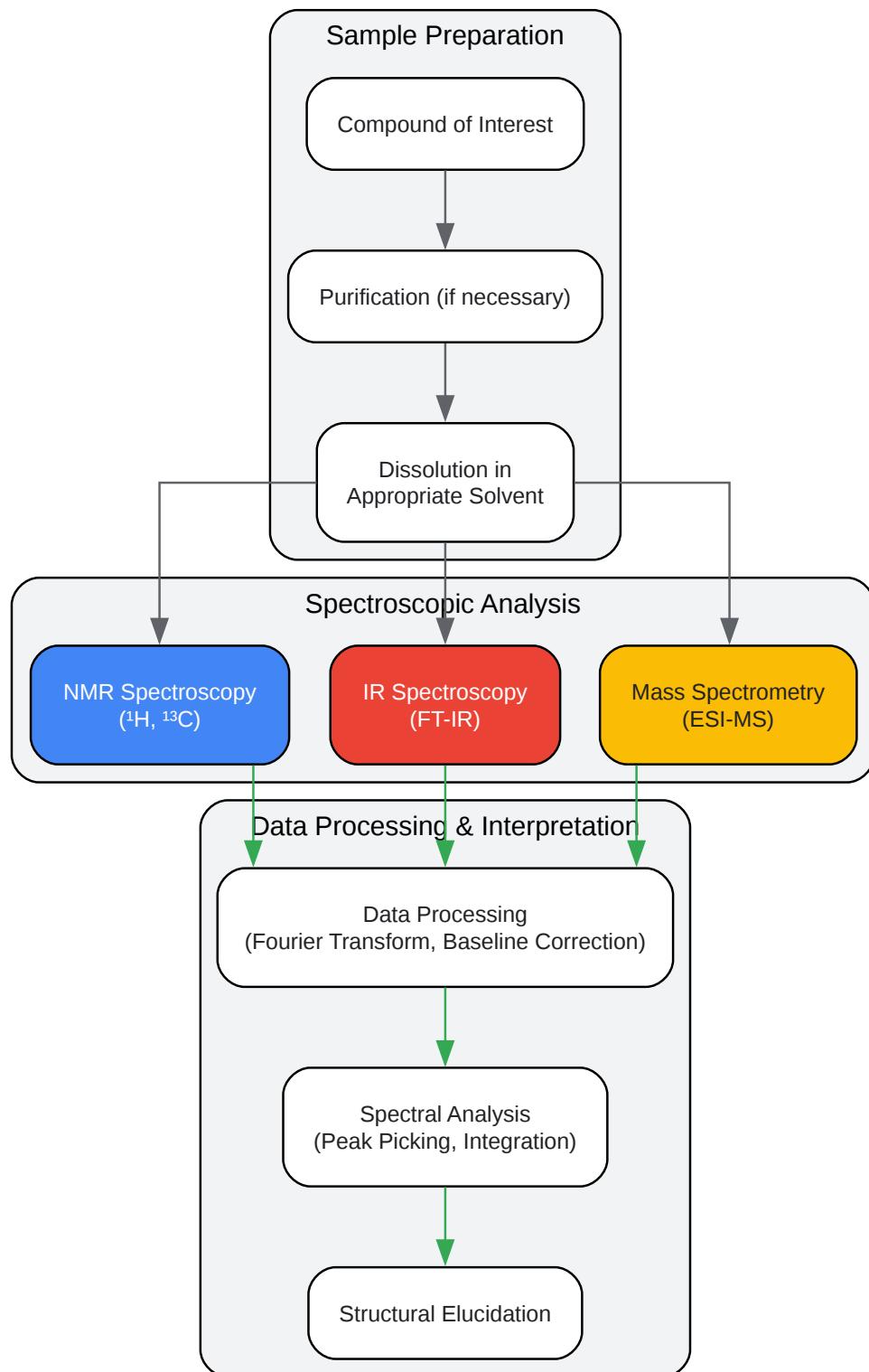
Electrospray ionization is a soft ionization technique suitable for polar molecules.

- **Sample Preparation:** Dissolve a small amount of the sample (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.<sup>[9]</sup> The solution should be free of non-volatile salts or buffers.
- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
- **Ionization:** A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets.<sup>[10]</sup> A heated desolvating gas (typically nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.<sup>[10]</sup>
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each  $m/z$  value.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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A flowchart illustrating the general workflow of spectroscopic analysis.

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